Potassium molybdate

Overview

Description

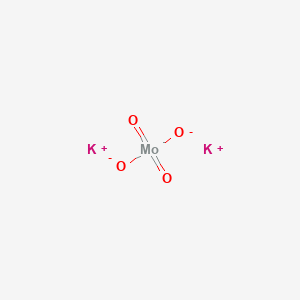

Potassium Molybdate, with the chemical formula 2 K 2 O·3MoO 3 ·H 2 O, is an inorganic compound belonging to the family of molybdates . This compound occurs as a fine, crystalline powder and is white in color .

Synthesis Analysis

The most common method for preparing Potassium Molybdate involves the reaction of molybdenum trioxide (MoO 3) with potassium hydroxide (KOH) under specific conditions of temperature and pressure . Another production method involves the reaction of molybdenum hexacarbonyl with potassium hydroxide in water .Molecular Structure Analysis

Potassium Molybdate crystallizes in the monoclinic system, space group C 2/ m, with unit-cell dimensions a = 12·348, b = 6·081, c = 7·538 Å, and β= 115·74° .Chemical Reactions Analysis

In the field of analytical chemistry, Potassium Molybdate serves as a reagent for the quantitative analysis of phosphates, silicates, arsenates, and lead . It’s used in the creation of color reactions, which aid in determining the concentration of these substances .Physical And Chemical Properties Analysis

Potassium Molybdate is a highly stable compound that shows excellent solubility in water and alkalis . It is insoluble in alcohol and acetone . At higher temperatures, it undergoes decomposition to produce potassium paramolybdate and water . This compound is non-hygroscopic, meaning it does not absorb moisture from the air .Scientific Research Applications

Analytical Chemistry

Potassium Molybdate serves as a reagent for the quantitative analysis of phosphates, silicates, arsenates, and lead . It’s used in the creation of color reactions, which aid in determining the concentration of these substances .

Preparation of Other Molybdate Compounds

Potassium Molybdate is used in the preparation of other molybdate compounds . Its stable chemical properties make it an ideal starting material for the synthesis of various molybdate compounds .

Manufacturing of Pigments and Dyes

In the manufacturing industry, Potassium Molybdate is used in the production of pigments and dyes . Its stable chemical properties contribute to the creation of vibrant and long-lasting colors .

Agriculture

In agriculture, Potassium Molybdate plays a vital role as a micronutrient for plants . It aids in nitrogen fixation, contributing to healthier plant growth .

Nutritional Supplements

Potassium Molybdate is used as a source of molybdenum added for nutritional purposes in food supplements . The European Food Safety Authority (EFSA) has conducted a scientific opinion on the safety and bioavailability of molybdenum from this source .

Copper Metabolism in Livestock

A study investigated the impact of nano-potassium molybdate fertilization on the copper metabolism in grazing Pishan red sheep . This suggests potential applications of Potassium Molybdate in livestock nutrition and health .

Safety and Hazards

Potassium Molybdate, while generally stable and non-combustible, poses certain health risks that warrant caution during handling . If ingested, inhaled, or if it comes into contact with skin and eyes, it can cause mild to moderate irritation . Therefore, appropriate safety measures and personal protective equipment should be used when working with this compound .

Future Directions

Mechanism of Action

Target of Action

Potassium molybdate, an inorganic compound, primarily targets phosphates, silicates, arsenates, and lead in the field of analytical chemistry . It serves as a reagent for the quantitative analysis of these substances, aiding in determining their concentration .

Mode of Action

Potassium molybdate is absorbed by a diffusion process in the stomach and dissociates into its constituents, potassium and molybdate ions, in the small intestine . Molybdenum from potassium molybdate should be bioavailable and absorbed in the same manner as from other soluble molybdates .

Biochemical Pathways

Once absorbed, molybdenum from potassium molybdate is incorporated into the molybdenum cofactor (Moco), which functions as the active site of several molybdenum-requiring enzymes . These enzymes play crucial roles in multiple biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .

Pharmacokinetics

Potassium molybdate is a highly stable compound that shows excellent solubility in water and alkalis . It is insoluble in alcohol and acetone . At higher temperatures, it undergoes decomposition to produce potassium paramolybdate and water .

Result of Action

The action of potassium molybdate results in the absorption of molybdenum, which is then incorporated into the molybdenum cofactor (Moco). This cofactor functions as the active site of several molybdenum-requiring enzymes, thus playing crucial roles in multiple biological processes .

Action Environment

The action of potassium molybdate can be influenced by environmental factors. For instance, nitrogen addition can reduce plant molybdenum concentration mainly by lowering soil pH and inducing antagonism with sulfur and synergism with phosphorus during plant nutrient uptake . This indicates that nutrient interactions could be a potentially important factor influencing the action of potassium molybdate .

properties

IUPAC Name |

dipotassium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.Mo.4O/q2*+1;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYGZETUIUXJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2MoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; Soluble in 0.6 parts water; [Merck Index] White odorless powder; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |

| Record name | Potassium molybdate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium molybdate | |

CAS RN |

13446-49-6 | |

| Record name | Molybdate (MoO42-), potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetraoxomolybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: The molecular formula of potassium molybdate is K2MoO4. Its molecular weight is 238.14 g/mol. []

A: Various spectroscopic techniques are employed to characterize potassium molybdate, including: * Raman spectroscopy: Identifies different molybdate species present, such as potassium molybdate (K2MoO4) and potassium heptamolybdate (K2Mo7O22) depending on factors like pH. []* X-ray powder diffraction (XRD): Determines the crystal structure and space groups associated with different phases of potassium molybdate. []* UV-Visible (UV-Vis) Spectroscopy: Analyzes the electronic transitions within the compound, providing insights into its electronic structure and oxidation states of molybdenum. []* Infrared (IR) Spectroscopy: Characterizes the vibrational modes of the molecule, confirming the presence of specific functional groups like Mo-O bonds. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Studies the magnetic properties of atomic nuclei (like 95Mo and 97Mo) to elucidate the molecular structure and interactions in solutions containing potassium molybdate. []* Electron Paramagnetic Resonance (EPR) Spectroscopy: Investigates the presence and behavior of unpaired electrons in materials containing potassium molybdate, offering information about its electronic structure and potential catalytic properties. []

A: Yes, potassium molybdate can react with other compounds in solution. For example, it can react with ammonium vanadate to form polyoxomolybdovanadates like K6[Mo6V2O26]·4H2O. [, ]

A: Potassium molybdate demonstrates catalytic activity in various reactions, including:* Selective oxidation: Potassium-promoted molybdenum oxide catalysts supported on SBA-15 have shown effectiveness in the selective oxidation of ethane to aldehydes, particularly acetaldehyde. [, ]* Partial oxidation of isobutene: Catalysts primarily composed of bismuth tungstate and iron-cobalt-potassium molybdate exhibit activity in the partial oxidation of isobutene to methacrolein and methacrylic acid. []* Partial oxidation of methane: Supported potassium molybdate catalysts, especially those supported on silica or ZSM-5 with a higher content of K2Mo2O7, have shown promise in the partial oxidation of methane to formaldehyde. []

A: The support material plays a significant role in the catalytic performance of potassium molybdate. For instance, in methane oxidation, magnesia-supported catalysts show the highest activity but mainly result in complete oxidation, while silica-supported catalysts with a higher K2Mo2O7 content favor formaldehyde production. []

A: Potassium molybdate dissolves readily in water, dissociating into potassium (K+) and molybdate (MoO42−) ions. []

A: Factors like temperature, pH, and the presence of other ions in solution can impact the dissolution rate of potassium molybdate. []

A: Potassium molybdate finds applications in various fields, including:* Agriculture: Used as a fertilizer additive to address molybdenum deficiency in plants, promoting growth and development, particularly in crops like winter wheat grown in acidic soils. [] * Chemical synthesis: Serves as a precursor in the synthesis of other molybdenum-containing compounds, such as polyoxomolybdates. []* Corrosion inhibition: Contributes to the formulation of corrosion inhibitors, especially in systems exposed to hydrogen sulfide (H2S) and hydrochloric acid (HCl), offering protection to metal surfaces. [] * Electrolytes: Utilized as a component in molten electrolytes for chemical current sources, potentially enhancing their performance by lowering the specific enthalpy and melting temperature. [, ]* Crystal growth: Acts as a flux in the growth of single crystals of various materials, such as potassium hexaniobate (K4Nb6O17), facilitating the formation of well-defined crystals. []* Humidity sensing: Employed in the development of humidity-sensing materials, particularly in conjunction with polyaniline, where its incorporation can enhance the humidity sensing properties of the composite material. [, , ]

ANone: Yes, depending on the specific application, several alternatives to potassium molybdate exist:

- Corrosion inhibitors: Alternatives include compounds like hexadecyl pyridine, alcohol amine compounds, potassium tungstate, and various organic corrosion inhibitors depending on the specific corrosive environment. []

- Electrolytes: Other alkali metal molybdates, such as lithium molybdate, or alternative electrolyte compositions based on different salts may serve as substitutes. [, ]

A: While generally considered less toxic than some other heavy metals, high concentrations of molybdenum from any source, including potassium molybdate, can have adverse effects on the environment. It's crucial to handle and dispose of potassium molybdate responsibly, following proper waste management guidelines. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide](/img/structure/B1678998.png)